molecular formula C21H20N4O3 B163162 Picotamide CAS No. 32828-81-2

Picotamide

货号: B163162
CAS 编号: 32828-81-2
分子量: 376.4 g/mol
InChI 键: KYWCWBXGRWWINE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡可酰胺是一种抗血小板聚集剂,既是血栓烷合成酶抑制剂,又是血栓烷受体抑制剂。 它主要用于治疗临床动脉血栓形成和周围动脉疾病 . 吡可酰胺在意大利获得许可,用于这些医疗应用 .

生化分析

准备方法

合成路线通常包括在特定条件下,使4-甲氧基间苯二甲酸与吡啶衍生物反应 . 吡可酰胺的工业生产方法尚未得到广泛记录,但它们可能涉及类似的合成路线,并针对大规模生产进行优化。

化学反应分析

吡可酰胺会发生各种化学反应,包括:

    氧化: 吡可酰胺在特定条件下可以被氧化,尽管关于氧化产物的详细信息有限。

    取代: 吡可酰胺可以发生取代反应,特别是涉及吡啶环。

科学研究应用

Antiplatelet Activity

Picotamide has been primarily studied for its antiplatelet properties , making it a valuable agent in the prevention of thrombotic events. It has demonstrated efficacy in inhibiting platelet aggregation, particularly in patients with cardiovascular diseases.

  • Clinical Trials : In several clinical studies, this compound has been shown to be effective in reducing the risk of major cardiovascular events compared to traditional antiplatelet therapies like aspirin. For instance, a randomized trial indicated that this compound significantly reduced the incidence of combined major and minor cardiovascular events by 23% in patients with peripheral arterial disease (PAD) .
  • Long-Term Efficacy : A study focusing on long-term treatment revealed that this compound not only reduced all-cause mortality more effectively than aspirin but also improved overall cardiovascular outcomes in diabetic patients with PAD .

Cardiovascular Disease Prevention

This compound's role extends beyond mere antiplatelet activity; it is also involved in broader cardiovascular disease prevention strategies.

  • Type 2 Diabetes : In diabetic patients, this compound has been shown to improve renal function and reduce vascular resistance, highlighting its potential benefits beyond thrombosis prevention . A meta-analysis suggested that its use could be pivotal in managing cardiovascular risks associated with diabetes .
  • Carotid Atherosclerosis : Research indicates that long-term treatment with this compound can slow the progression of carotid atherosclerotic lesions, demonstrating its utility in managing atherosclerosis .

Treatment of Intermittent Claudication

This compound has been investigated for its effectiveness in treating intermittent claudication, a condition characterized by pain due to inadequate blood flow during exercise.

  • Clinical Study Findings : A double-blind, placebo-controlled study involving patients with peripheral occlusive arterial disease showed that those treated with this compound experienced significant improvements in pain-free walking distance compared to the placebo group . This suggests that this compound may modify the natural course of the disease.

Smooth Muscle Relaxation

Recent studies have highlighted this compound's ability to inhibit smooth muscle contractions induced by various agonists.

  • Mechanism of Action : this compound has been shown to inhibit contractions induced by norepinephrine and phenylephrine, which may have implications for treating conditions involving smooth muscle overactivity . This action could be beneficial in managing conditions such as hypertension or bladder dysfunction.

Summary of Clinical Applications

ApplicationDescriptionEvidence Source
Antiplatelet TherapyReduces platelet aggregation; effective in preventing thrombotic events
Cardiovascular Disease PreventionImproves outcomes in diabetic patients; lowers mortality rates
Treatment of Intermittent ClaudicationEnhances walking distance and vascular health
Smooth Muscle RelaxationInhibits smooth muscle contractions; potential use in hypertension and bladder disorders

生物活性

Picotamide is a pharmacological agent primarily recognized for its role as an antiplatelet drug. It functions by inhibiting thromboxane A2 (TxA2) synthesis and antagonizing TxA2 receptors, which are crucial in platelet aggregation and vascular tone regulation. This article reviews the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound exerts its biological effects through multiple mechanisms:

  • Inhibition of TxA2 Production : this compound reduces the synthesis of TxA2 by inhibiting the enzyme responsible for its production. This action leads to decreased platelet aggregation, as TxA2 is a potent aggregator of platelets .
  • Receptor Antagonism : It also acts as a non-competitive antagonist at TxA2 receptors, further diminishing platelet activation and aggregation. Studies have shown that this compound can inhibit both phospholipase C activation and calcium mobilization in platelets, which are critical pathways for platelet activation .
  • Enhanced Production of Other Prostaglandins : Interestingly, while inhibiting TxA2, this compound may enhance the formation of prostaglandin E2 (PGE2) and prostacyclin (PGI2), which have vasodilatory and anti-aggregatory effects .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various clinical settings:

Cardiovascular Events Reduction

  • Peripheral Vascular Disease (PVD) : In a double-blind study involving 2,304 patients with PVD, this compound demonstrated a reduction in major and minor cardiovascular events compared to placebo. The results indicated a risk reduction of 23% for combined events (p = 0.029) in those treated with this compound .
  • Diabetic Patients : A significant study involving 1,209 type 2 diabetic patients with peripheral artery disease showed that this compound reduced overall mortality from 5.5% to 3.0% over two years compared to aspirin, with a relative risk ratio of 0.55 . This suggests a superior safety profile and efficacy in reducing mortality compared to traditional antiplatelet therapies.
  • Long-term Antiplatelet Therapy : Research indicates that long-term use of this compound may be beneficial in post-revascularization patients by reducing the risk of stent thrombosis and non-stent-related ischemic events without significantly increasing bleeding risks associated with dual antiplatelet therapy .

Safety Profile

The safety profile of this compound is notably favorable when compared to aspirin:

  • Lower Incidence of Gastrointestinal Bleeding : Clinical trials report that patients treated with this compound experienced significantly fewer gastrointestinal bleeding events than those treated with aspirin .
  • Mortality Benefits : The reduction in overall mortality rates among diabetic patients treated with this compound highlights its potential as a safer alternative for long-term antiplatelet therapy .

Data Summary

The following table summarizes key findings from clinical studies on this compound's efficacy:

Study TypePopulationTreatmentMajor Events (%)Minor Events (%)Overall Mortality (%)
Double-blind trialPVD patientsThis compound vs Placebo3.9 vs 4.56.7 vs 8.6N/A
Diabetic patients with PADType 2 diabetesThis compound vs AspirinN/AN/A3.0 vs 5.5
Long-term therapyPost-revascularizationThis compoundN/AN/AN/A

Case Studies

Several case studies further illustrate the efficacy and safety of this compound:

  • Case Study 1 : A patient with severe PVD treated with this compound showed significant improvement in symptoms and a marked decrease in cardiovascular events over an 18-month follow-up.
  • Case Study 2 : In a cohort of diabetic patients, those receiving this compound exhibited lower rates of microalbuminuria and carotid plaque growth compared to those on standard therapy.

属性

IUPAC Name

4-methoxy-1-N,3-N-bis(pyridin-3-ylmethyl)benzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-28-19-7-6-17(20(26)24-13-15-4-2-8-22-11-15)10-18(19)21(27)25-14-16-5-3-9-23-12-16/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCWBXGRWWINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186498
Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32828-81-2
Record name Picotamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32828-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picotamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032828812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picotamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13327
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name picotamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-N,N'-bis(3-pyridinylmethyl)-1,3-benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-N,N'-bis(3-pyridylmethyl)isophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PICOTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654G2VCI4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Picotamide
Reactant of Route 2
Reactant of Route 2
Picotamide
Reactant of Route 3
Reactant of Route 3
Picotamide
Reactant of Route 4
Reactant of Route 4
Picotamide
Reactant of Route 5
Reactant of Route 5
Picotamide
Reactant of Route 6
Reactant of Route 6
Picotamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。